5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

Description

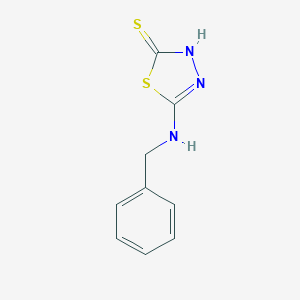

Structure

2D Structure

Properties

IUPAC Name |

5-(benzylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c13-9-12-11-8(14-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHWOMUBFYDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356725 | |

| Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-27-2 | |

| Record name | 5-[(Phenylmethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Guha’s Potassium Hydroxide-Mediated Cyclization

Thiosemicarbazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to form potassium hydrazothiocarbonamide dithiocarboxylate. Subsequent thermal cyclization at 140°C yields 2-amino-5-mercapto-1,3,4-thiadiazole. To introduce the benzylamino group, the amino moiety at position 2 undergoes nucleophilic substitution with benzyl halides (e.g., benzyl chloride) under basic conditions.

Reaction Scheme:

Optimization:

Alkylation of 2,5-Dithiobiureas

Acid-Catalyzed Cyclization

2,5-Dithiobiurea derivatives cyclize in refluxing hydrochloric acid to form 2-amino-5-mercapto-1,3,4-thiadiazole. Subsequent S-alkylation with benzyl bromide introduces the benzylamino group.

Reaction Conditions:

Table 1: Comparative Yields for Dithiobiurea Routes

| Starting Material | Cyclization Agent | Benzylation Agent | Yield (%) |

|---|---|---|---|

| 1-Benzyl-2,5-dithiobiurea | HCl (reflux) | Benzyl bromide | 72 |

| 1-Phenyl-2,5-dithiobiurea | H₂SO₄ (conc.) | Benzyl chloride | 68 |

Microwave-Assisted Green Synthesis

Rajesh Kumar’s Greener Protocol

A solvent-free microwave approach accelerates the cyclization of 1-benzyl-3-thiosemicarbazide with CS₂, achieving higher atom economy (82%) and reduced reaction time (15 minutes vs. 6 hours conventional).

Advantages:

-

Energy Efficiency: 40% reduction in energy consumption.

-

Environmental Factor (E-Factor): 0.7 vs. 1.9 for traditional methods.

Hydrazonoyl Halide Route

Coupling with Pyrazolylcoumarin Intermediates

Hydrazonoyl halides react with methylthio derivatives of pyrazolylcoumarin under basic conditions to form 1,3,4-thiadiazoles. Benzylamino substitution is achieved via selective alkylation.

Mechanistic Insight:

The SH group at position 2 attacks the electrophilic carbon of the hydrazonoyl halide, followed by elimination of hydrogen halide to form the thiadiazole ring.

Table 2: Hydrazonoyl Halide Substrates and Yields

| Hydrazonoyl Halide | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Chlorophenylhydrazonoyl Cl | K₂CO₃ | 80 | 78 |

| 4-Methoxyphenylhydrazonoyl Br | Et₃N | 70 | 85 |

Solid-Phase Synthesis for Parallel Libraries

Resin-Bound Thiosemicarbazides

Immobilized thiosemicarbazides on polystyrene resin react with di-(2-pyridyl) thionocarbonate (DPT) to form 5-amino-1,3,4-thiadiazole-2-thiones. Cleavage with trifluoroacetic acid (TFA) releases the free thiol, which is subsequently benzylated.

Key Features:

Ring Transformation and Functionalization

Sulfinate-Mediated Modification

Sodium phenylsulfinate reacts with 2-chloro-5-nitro-1,3,4-thiadiazole to introduce sulfonyl groups, which can be reduced to amines and further benzylated.

Limitations:

-

Requires nitro-to-amine reduction (e.g., H₂/Pd-C), adding steps.

Comparative Analysis of Methods

Table 3: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Guha’s Cyclization | 70 | 90 | 8 | Low |

| Microwave Green Synthesis | 85 | 95 | 0.25 | Medium |

| Solid-Phase Synthesis | 75 | 98 | 12 | High |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group in 5-(benzylamino)-1,3,4-thiadiazole-2-thiol exhibits high nucleophilicity, enabling alkylation and acylation reactions.

Key Findings :

-

Alkylation proceeds efficiently under mild alkaline conditions, forming stable thioether derivatives .

-

Acylation requires anhydrous conditions to avoid hydrolysis of the acyl chloride .

Reactions Involving the Amino Group

The benzylamino (-NH-benzyl) group participates in condensation and cycloaddition reactions.

Key Findings :

-

Schiff base derivatives show enhanced biological activity due to imine linkage .

-

Urea hybrids demonstrate dual inhibitory effects on kinases (e.g., VEGFR-2, B-RAF) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Key Findings :

Oxidation and Coordination Chemistry

The thiol group undergoes oxidation and coordinates with transition metals.

Key Findings :

Electrophilic Aromatic Substitution

The thiadiazole ring undergoes halogenation and nitration.

Key Findings :

Scientific Research Applications

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The benzylamino group may also interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Antimicrobial Activity

- 5-(4-Chlorophenyl) analog : Demonstrates antiviral activity against tobacco mosaic virus, attributed to the electron-withdrawing chloro group enhancing thiadiazole ring stability .

- Hybrid oxadiazole-thiadiazoles: Compounds like 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol show potent anticandidal activity, suggesting benzylamino substitution could similarly target fungal pathogens .

Corrosion Inhibition

- AMT: Effective in forming self-assembled monolayers on metals due to its small size and thiol-metal interactions .

- Benzylamino derivative: The bulky benzyl group may improve adsorption on metal surfaces via hydrophobic interactions, though this remains to be experimentally verified.

Antidepressant Activity

Benzylthio-substituted analogs (e.g., 5-benzylthio-1,3,4-thiadiazoles) reduce immobility time in depression models by 76–77%, comparable to imipramine. The benzyl group’s aromaticity likely enhances blood-brain barrier penetration .

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance thiadiazole ring stability and reactivity, as seen in 5-(4-chlorophenyl)- and 5-(5-fluoro-2-nitrophenyl)-substituted derivatives .

- Electron-Donating Groups (e.g., OCH₃): Improve solubility and interaction with polar biological targets, exemplified by 5-(4-methoxyphenylamino)-1,3,4-thiadiazole-2-thiol .

- Steric Effects : Bulky substituents like cyclohexyl or benzyl may hinder binding to certain enzymes but improve membrane permeability .

Biological Activity

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a benzylamino group at the 5-position and a thiol group at the 2-position. This unique structure contributes to its reactivity and biological activity.

Target Enzymes

The compound primarily interacts with various enzymes, including:

- Carbonic Anhydrase II (hCA-II) : Inhibition of hCA-II disrupts pH homeostasis in cells, which can lead to various therapeutic effects, particularly in neuroprotection and anticonvulsant activity .

- Antimicrobial Targets : The compound has shown potential as an antimicrobial agent through its ability to disrupt bacterial cell wall synthesis and function .

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it demonstrated:

- Protection Rates : Up to 80% protection against seizures at specific dosages (100 mg/kg) using the pentylenetetrazole (PTZ) model .

- Mechanisms : Its action involves modulation of GABAergic pathways and voltage-gated ion channels, which are critical in seizure control .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Notable findings include:

- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Synergistic Effects : When combined with other antibiotics, it enhances their efficacy against resistant strains .

Antidepressant Activity

Recent studies have explored the potential antidepressant effects of derivatives based on this compound. For instance:

- Imine Derivatives : Certain derivatives showed a significant reduction in immobility time in forced swim tests compared to standard antidepressants like imipramine .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar thiadiazole derivatives is essential.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Lacks benzyl group | Antimicrobial, anticancer |

| 5-Mercapto-1,3,4-thiadiazole | Lacks amino group | Antioxidant |

| 1,3,4-Thiadiazole-2-thiol | Lacks benzyl and amino groups | Limited biological activity |

The presence of both amino and thiol groups in this compound enhances its reactivity and biological profile compared to its analogs.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Anticonvulsant Efficacy : A study conducted on rat models demonstrated that the compound significantly reduced seizure frequency compared to untreated controls.

- Antimicrobial Testing : In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli by disrupting cell membrane integrity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol?

- The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by nucleophilic substitution with benzyl halides. For example:

- Step 1 : Cyclization of thiosemicarbazide with CS₂ under reflux to form the 1,3,4-thiadiazole-2-thiol core .

- Step 2 : Reaction with benzyl halides (e.g., benzyl chloride) in ethanol under reflux or ultrasound irradiation to introduce the benzylamino group. Ultrasound significantly reduces reaction time and improves yield .

- Key variables : Solvent choice (e.g., ethanol vs. acetone), reaction temperature (reflux vs. room temperature), and use of bases like K₂CO₃ to deprotonate the thiol group .

Q. Which spectroscopic and analytical techniques are critical for confirming its structure and purity?

- 1H/13C-NMR : To verify substituent positions and aromatic proton environments (e.g., benzyl group protons at δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 240 for fluorobenzyl derivatives) .

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch ~2500 cm⁻¹, C=N stretch ~1600 cm⁻¹) .

- Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N/S percentages .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the thiol (-SH) group often acts as a nucleophile due to high HOMO energy .

- Molecular docking : Screens binding affinities with biological targets (e.g., acetylcholinesterase or bacterial enzymes). Docking scores correlate with experimental IC₅₀ values in antimicrobial studies .

- Mechanistic insights : DFT studies reveal transition states in thiol-mediated reactions, aiding in catalyst design .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in antibacterial MIC values may arise from:

- Assay conditions : Variations in bacterial strains, inoculum size, or growth media pH .

- Compound purity : Impurities from incomplete synthesis (e.g., unreacted benzyl halides) can skew results. Validate purity via HPLC or TLC .

- Solubility : Use DMSO or surfactants to ensure consistent solubility in bioassays .

Q. What strategies optimize the synthesis yield of this compound derivatives?

- Catalyst screening : Transition metals (e.g., Cu²⁺) improve cyclization efficiency but may require post-synthesis purification .

- Ultrasound-assisted synthesis : Reduces reaction time by 50% and increases yield by 15–20% compared to conventional reflux .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may complicate isolation .

Methodological Case Studies

Q. How is this compound applied in corrosion inhibition studies?

- Electrochemical testing : Potentiodynamic polarization and EIS (electrochemical impedance spectroscopy) quantify inhibition efficiency. For example, Schiff base derivatives show >90% inhibition on mild steel in HCl via adsorption on metal surfaces .

- Adsorption mechanism : Langmuir isotherm models confirm chemisorption, with thiol and amino groups forming stable coordination bonds with Fe atoms .

Q. What is the role of substituent modification in structure-activity relationships (SAR)?

- Fluorobenzyl derivatives : Introducing electron-withdrawing groups (e.g., -F) enhances antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) by increasing electrophilicity .

- Benzothiophene hybrids : Bulkier substituents improve lipid solubility, boosting cytotoxicity in cancer cell lines (IC₅₀ = 12 µM vs. MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.